molecular formula C14H16ClN3O B3005975 2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide CAS No. 2411241-69-3

2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide

Cat. No. B3005975
CAS RN: 2411241-69-3
M. Wt: 277.75
InChI Key: CWIIVYXWYHWSRN-UHFFFAOYSA-N
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Description

“2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide” is a chemical compound that belongs to the class of pyrazolines . Pyrazolines are pharmacologically active scaffolds and are present in several marketed molecules with a wide range of uses . They have established their importance in pharmaceutical and agricultural sectors, as well as in industry .


Molecular Structure Analysis

The molecular structure of pyrazolines consists of a five-membered ring with two nitrogen atoms at different positions, and hence exist as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Future Directions

Due to its broad-spectrum utility, scientists are continuously captivated by pyrazolines and their derivatives to study their chemistry . The focus will always be on new greener and more economical ways for their synthesis . This indicates a promising future direction in the research and development of pyrazolines, including “2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide”.

properties

IUPAC Name

2-chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-10(15)14(19)17-11(2)12-6-3-4-7-13(12)18-9-5-8-16-18/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIIVYXWYHWSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N2C=CC=N2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide

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